2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid
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Overview
Description
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is an organic compound that features a diazenyl group (N=N) linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid typically involves the following steps:
Diazotization: The starting material, 4-aminobenzoic acid, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-[bis(2-bromopropyl)amino]benzene under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atoms in the bis(2-bromopropyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the azo group, which can undergo reduction to release active amines that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-{4-[Bis(2-chloropropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-iodopropyl)amino]phenyl}diazenyl]benzoic acid
- 2-[(E)-{4-[Bis(2-fluoropropyl)amino]phenyl}diazenyl]benzoic acid
Uniqueness
2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound distinct in its chemical behavior and applications.
Properties
CAS No. |
63556-23-0 |
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Molecular Formula |
C19H21Br2N3O2 |
Molecular Weight |
483.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-bromopropyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H21Br2N3O2/c1-13(20)11-24(12-14(2)21)16-9-7-15(8-10-16)22-23-18-6-4-3-5-17(18)19(25)26/h3-10,13-14H,11-12H2,1-2H3,(H,25,26) |
InChI Key |
ONVQGRKQJOYZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)Br)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O)Br |
Origin of Product |
United States |
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